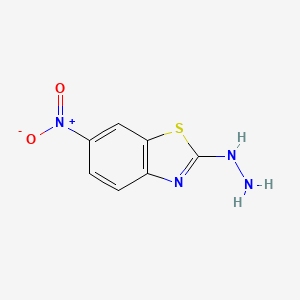
2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one, also known as Methylthio-1-propyl-2-methyl-1-one, is a highly versatile molecule with a wide range of applications in scientific research. It is a key intermediate in the synthesis of several important compounds, and has been used in the development of new drugs and materials. The molecule has also been studied for its biochemical and physiological effects.
科学的研究の応用
X-ray Structures and Computational Studies
The compound has been characterized using various spectroscopic techniques and X-ray diffraction methods. These methods provide valuable insights into the molecular structure and electronic properties of such compounds. For instance, the study by Nycz, Małecki, Zawiazalec, and Paździorek (2011) investigated the structures of several cathinones, including compounds similar to 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one, through X-ray structures and computational studies. Their research offers a deeper understanding of the geometries and electronic spectra of these compounds, which can be crucial for their applications in scientific research (Nycz et al., 2011).
Biological Activity and Synthesis
Certain derivatives of this compound exhibit a range of biological activities. For example, vinylsulfones and vinylsulfonamides, which can be related structurally to this compound, are known for their enzyme inhibition properties and are widely used in synthetic organic chemistry. They are active agents in various chemical reactions, including Michael acceptors and electrocyclization reactions. The study also provides a protocol for synthesizing low molecular weight representatives of these compounds, which could be useful in the development of new chemical entities with potential biological applications (Author, 2020).
Structure-Activity Relationship in Anti-Cancer Agents
The chemical structure of this compound or its derivatives can be crucial in its role as a part of potential anti-cancer agents. Mun, Jabbar, Devi, Liu, Van Meir, and Goodman (2012) explored the structure-activity relationships of certain arylsulfonamide analogs, highlighting how chemical modifications can enhance pharmacological properties towards the development of cancer therapeutics. Understanding the structure-activity relationship is fundamental in drug design and development, particularly in optimizing a compound's efficacy and specificity for its target (Mun et al., 2012).
Synthesis and Catalytic Activity
The compound and its derivatives are also explored for their catalytic properties and synthesis pathways. For example, research on the hydrogenation of similar compounds using specific catalysts shows high catalytic activity and selectivity, providing insights into reaction conditions and optimization for achieving high yields. Such studies are fundamental in industrial chemistry where these compounds can be used in the synthesis of more complex molecules or as catalysts in various chemical reactions (Lin-sheng, 2008).
特性
IUPAC Name |
2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGSIYYCFUYQMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399311 |
Source


|
| Record name | 2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73242-19-0 |
Source


|
| Record name | 2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-4'-(methylthio)propiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)




![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)
![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)


